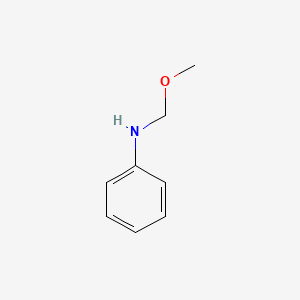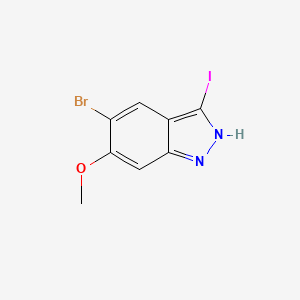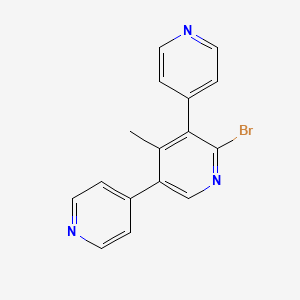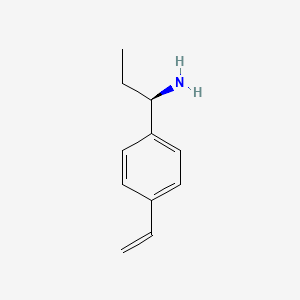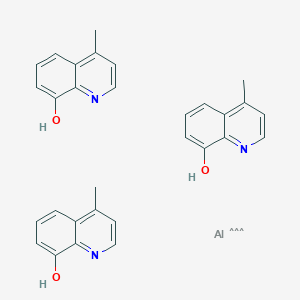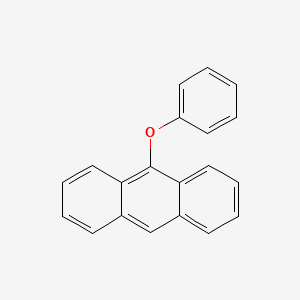
9-Phenoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenoxyanthracene is an organic compound with the molecular formula C20H14O. It is a derivative of anthracene, where a phenoxy group is attached to the 9th position of the anthracene ring. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Phenoxyanthracene can be synthesized through several methods. One common approach involves the reaction of 9-bromoanthracene with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenoxyanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-Phenoxyanthracene has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-Phenoxyanthracene involves its interaction with various molecular targets. In photophysical applications, it acts as a chromophore, absorbing light and undergoing electronic transitions. In biological systems, its derivatives may interact with cellular components, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
9-Phenylanthracene: Similar in structure but with a phenyl group instead of a phenoxy group.
9,10-Diphenylanthracene: Contains two phenyl groups at the 9 and 10 positions.
9,10-Bis(phenylethynyl)anthracene: Features phenylethynyl groups at the 9 and 10 positions.
Uniqueness: 9-Phenoxyanthracene is unique due to the presence of the phenoxy group, which imparts distinct photophysical properties compared to its analogs. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
Propiedades
Número CAS |
74067-56-4 |
|---|---|
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
9-phenoxyanthracene |
InChI |
InChI=1S/C20H14O/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H |
Clave InChI |
STICXSFPZUNCRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


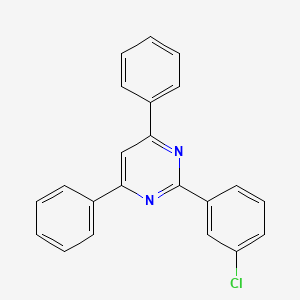
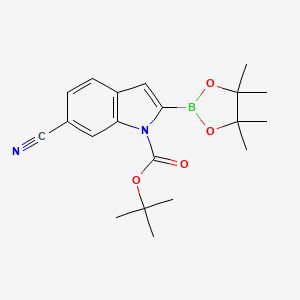
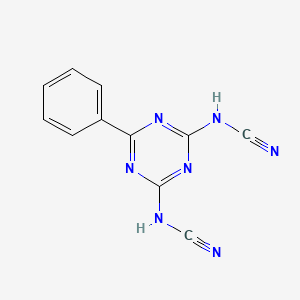
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)
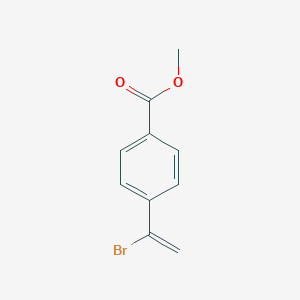
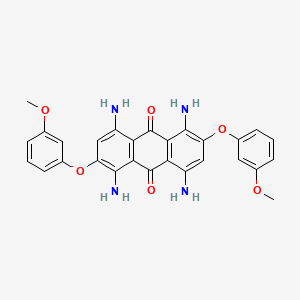
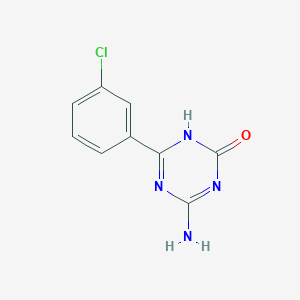
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
